molecular formula C18H22N2O3S B4438577 N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide

Cat. No. B4438577
M. Wt: 346.4 g/mol
InChI Key: PCHFVWXGRKKYCL-UHFFFAOYSA-N
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Description

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide, commonly known as DMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPA belongs to the class of compounds known as protease inhibitors and has been found to exhibit potent inhibitory activity against several proteases.

Mechanism of Action

DMPA exerts its inhibitory activity by binding to the active site of the target protease and preventing its enzymatic activity. The binding of DMPA to the protease is irreversible, making it a potent inhibitor.
Biochemical and Physiological Effects:
The potent inhibitory activity of DMPA against proteases has several biochemical and physiological effects. DMPA has been found to inhibit tumor growth and metastasis by preventing the degradation of the extracellular matrix. Additionally, DMPA has been shown to reduce inflammation by inhibiting the activity of inflammatory proteases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMPA in lab experiments is its potent inhibitory activity against several proteases. This makes it an ideal compound for studying the role of proteases in various diseases. However, one of the limitations of using DMPA is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

The potential therapeutic applications of DMPA are vast, and several future directions can be explored. One of the future directions is the development of DMPA analogs with improved pharmacokinetic properties. Additionally, the use of DMPA in combination with other drugs could enhance its therapeutic efficacy. Furthermore, the use of DMPA in targeted drug delivery systems could improve its specificity and reduce off-target effects.
Conclusion:
In conclusion, DMPA is a synthetic compound that exhibits potent inhibitory activity against several proteases. Its potential therapeutic applications in various diseases make it an exciting compound for further research. The complex synthesis process of DMPA is a limitation that could be overcome by developing analogs with improved pharmacokinetic properties. The future directions for research on DMPA are vast, and its potential in targeted drug delivery systems could revolutionize the field of drug development.

Scientific Research Applications

DMPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and inflammatory disorders. Several studies have shown that DMPA exhibits potent inhibitory activity against proteases that play a critical role in the pathogenesis of these diseases.

properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-10-11-14(2)17(12-13)20(24(4,22)23)15(3)18(21)19-16-8-6-5-7-9-16/h5-12,15H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHFVWXGRKKYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(C(C)C(=O)NC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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